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Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792

L  Get Quote

SRT1720 Monohydrochloride is a synthetic small molecule that has garnered significant

interest within the scientific community for its potent and selective activation of Sirtuin 1

(SIRT1), a NAD+-dependent deacetylase. SIRT1 is a key regulator of numerous cellular

processes, including metabolism, stress resistance, and aging. This technical guide provides

an in-depth overview of SRT1720, its mechanism of action, and its effects on various biological

pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

SRT1720 is a hydrochloride salt with the following chemical properties:

Property

Value

Chemical Formula

C25H23N70S - HCI

Molecular Weight 506.02 g/mol
Appearance Crystalline solid
N Soluble in DMSO (=100 mg/mL) and Ethanol
Solubility
(<1 mg/mL).[1][2]
Stability Store at -20°C for long-term stability.[3]
CAS Number 1001645-58-4
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Mechanism of Action: A SIRT1 Activator

SRT1720 acts as a selective activator of SIRT1. It binds to an allosteric site on the SIRT1
enzyme, leading to a conformational change that enhances its deacetylase activity towards its
substrates.[1] The activation of SIRT1 by SRT1720 is reported to be over 1,000-fold more
potent than resveratrol, a naturally occurring SIRT1 activator.[3]

Controversy Regarding Direct Activation

It is important to note that there is some controversy in the scientific literature regarding the
direct activation of SIRT1 by SRT1720. Some studies suggest that the observed effects of
SRT1720 may be, in part, due to off-target effects or an indirect mode of action.[4][5][6]
Researchers should consider this ongoing debate when interpreting experimental results.

Signaling Pathways Modulated by SRT1720

SRT1720, through its activation of SIRT1, influences several key signaling pathways that
regulate cellular function.

SIRT1-Mediated Deacetylation of Downstream Targets

The primary mechanism of SRT1720's action is the SIRT1-mediated deacetylation of a variety
of protein targets, which in turn modulates their activity.
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SRT1720 activates SIRT1, leading to the deacetylation and modulation of key downstream
targets.

Inhibition of NF-kB Signaling and Inflammation

One of the most well-documented effects of SRT1720 is its anti-inflammatory activity, which is
primarily mediated through the inhibition of the NF-kB signaling pathway. SIRT1 deacetylates
the p65 subunit of NF-kB, which leads to the suppression of its transcriptional activity and a

subsequent reduction in the expression of pro-inflammatory cytokines.
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SRT1720 inhibits the NF-kB inflammatory pathway via SIRT1-mediated deacetylation of p65.

Activation of PGC-1a and Mitochondrial Biogenesis

SRT1720 has been shown to enhance mitochondrial function and biogenesis. This effect is
attributed to the SIRT1-mediated deacetylation and subsequent activation of the transcriptional
coactivator PGC-1a, a master regulator of mitochondrial biogenesis.
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SRT1720 promotes mitochondrial biogenesis through the SIRT1/PGC-1a signaling axis.

Quantitative Data from In Vivo Studies
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Numerous preclinical studies have investigated the effects of SRT1720 in various mouse
models. The following tables summarize key quantitative findings.

Table 1: Effects of SRT1720 on Lifespan and Metabolism in Mice

Parameter

Mouse Model

Treatment

Outcome

Reference

Mean Lifespan

C57BL/6J (HFD)

100 mg/kg/day
SRT1720 in diet

Increased by
21.7%

[1]

Mean Lifespan

C57BL/6J (SD)

100 mg/kg/day
SRT1720 in diet

Increased by
8.8%

[7]

100 mg/kg/day

No significant

) ob/ob mice decrease
Fasting Glucose SRT1720 (oral o [8]
(HFD) observed in this
gavage) .
particular study.
Improved insulin
sensitivity in
Plasma Insulin Zucker fa/fa rats Not specified adipose tissue, 9]

skeletal muscle,

and liver.
100 mg/kg/day
Total Cholesterol ~ C57BL/6J (SD) - Lowered [1]
SRT1720 in diet
100 mg/kg/day
LDL Cholesterol C57BL/6J (SD) Lowered [1]

SRT1720 in diet

HFD: High-Fat Diet, SD: Standard Diet

Table 2: Effects of SRT1720 on Gene and Protein Expression in Mice
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. Change in
Tissue/Cell .
Target Treatment Expression/Ac  Reference
Type .
tivity
Normalized to
100 mg/kg/day levels of young
SIRT1 Protein Aorta (Old Mice) SRT1720 for 4 mice (47% [5]
weeks increase vs. old
vehicle)
) 100 mg/kg/day Significant
p65Rel (NF-kB) Liver - ) [1]
SRT1720 in diet reduction
100 mg/kg/da Significant
COX2 Liver d g y g ) [1]
SRT1720 in diet reduction
100 mg/kg/da Significant
BAX Liver J g y 9 ) [1]
SRT1720 in diet reduction
Lipogenic Genes )
Liver (MSG SRT1720 Reduced
(SREBP-1c, ) ] [10]
mice) treatment expression
ACC, FAS)
100 mg/kg/day
_ Increased by
MnSOD Aorta (Old Mice) SRT1720 for 4 [5]
67%
weeks
100 mg/kg/day
] Increased by
Catalase Aorta (Old Mice) SRT1720 for 4 [5]
89%
weeks

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate
the effects of SRT1720.

Experimental Workflow: In Vitro and In Vivo Evaluation
of SRT1720
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A typical experimental workflow for evaluating the biological effects of SRT1720.

Protocol 1: In Vitro SIRT1 Deacetylation Assay
(Fluorometric)

This protocol is adapted from commercially available SIRT1 activity assay Kkits.

Materials:

o Purified recombinant SIRT1 enzyme
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o SIRT1 fluorometric substrate (e.g., a p53-derived peptide with a fluorophore and a quencher)
e NAD+

» Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgClz)

e SIRT1 inhibitor (e.g., Nicotinamide) for negative control

e SRT1720

e Developer solution (containing a protease)

o 96-well black microplate

o Fluorescence microplate reader

Procedure:

e Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT1 enzyme.

e Add SRT1720 at various concentrations to the appropriate wells. Include wells with a vehicle
control (e.g., DMSO) and a known SIRT1 inhibitor.

« Initiate the reaction by adding the SIRT1 fluorometric substrate to all wells.
 Incubate the plate at 37°C for 30-60 minutes, protected from light.

» Stop the deacetylation reaction and initiate the development step by adding the developer
solution to each well. The developer contains a protease that cleaves the deacetylated
substrate, separating the fluorophore from the quencher and generating a fluorescent signal.

e |ncubate at 37°C for 10-15 minutes.

e Measure the fluorescence intensity using a microplate reader at the appropriate excitation
and emission wavelengths for the fluorophore.

o Calculate the percentage of SIRT1 activation or inhibition relative to the vehicle control.
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Protocol 2: In Vivo Administration of SRT1720 in Mice

This protocol is a general guideline for oral administration of SRT1720 to mice.
Materials:
e SRT1720 monohydrochloride

e Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a solution of PEG400 and
Tween 80 in water)

o Oral gavage needles (20-22 gauge, ball-tipped)
e Syringes

e Animal scale

Procedure:

e Preparation of Dosing Solution:

o Calculate the required amount of SRT1720 based on the desired dose (e.g., 100 mg/kg)
and the body weight of the mice.

o Prepare the vehicle solution.

o Suspend or dissolve SRT1720 in the vehicle to the desired final concentration. Ensure the
solution is homogenous by vortexing or sonicating if necessary. Prepare fresh daily.

e Animal Handling and Dosing:

o Weigh each mouse accurately before dosing to calculate the precise volume to be
administered.

o Gently restrain the mouse.

o Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter
the trachea.
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o Slowly administer the calculated volume of the SRT1720 solution or vehicle control.

o Return the mouse to its cage and monitor for any adverse effects.

e Treatment Schedule:

o The dosing frequency and duration will depend on the experimental design (e.g., once
daily for 4 weeks).

Protocol 3: Western Blot Analysis for Protein Acetylation

This protocol allows for the assessment of the acetylation status of SIRT1 target proteins.

Materials:

Cell or tissue lysates

 Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g.,
Trichostatin A, Nicotinamide)

o BCA protein assay kit

o SDS-PAGE gels

e Transfer buffer

o PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies (e.g., anti-acetylated-lysine, anti-p53, anti-p65)

o HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:
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e Protein Extraction: Lyse cells or tissues in lysis buffer containing deacetylase inhibitors.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and
transfer to a membrane.

e Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

[¢]

[¢]

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

[e]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

o

Wash the membrane with TBST.

[¢]

o Detection: Add ECL substrate and visualize the protein bands using an imaging system.

e Analysis: Quantify the band intensities and normalize to a loading control (e.g., B-actin or
GAPDH).

Conclusion

SRT1720 monohydrochloride is a powerful research tool for investigating the biological roles of
SIRT1. Its ability to modulate key signaling pathways involved in metabolism, inflammation, and
aging makes it a compound of significant interest for the development of novel therapeutics for
a range of diseases. Researchers utilizing SRT1720 should be mindful of the ongoing
discussion regarding its precise mechanism of action and design their experiments accordingly
to generate robust and reproducible data. This technical guide provides a solid foundation for
the design and execution of such studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662792?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

